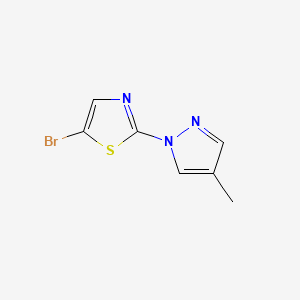
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene typically involves the bromination of 3,6-bis(dodecyloxy)naphthalene. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 7 positions. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .
Analyse Des Réactions Chimiques
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug development and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene involves its interaction with specific molecular targets. The bromine atoms and dodecyloxy groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene can be compared with other similar compounds, such as:
2,6-Dibromonaphthalene: Similar in structure but lacks the dodecyloxy groups, leading to different chemical properties and applications.
3,6-Dibromo-2,7-bis(dodecyloxy)naphthalene: A positional isomer with different reactivity and applications.
2,7-Dibromo-3,6-dimethoxynaphthalene: Similar but with methoxy groups instead of dodecyloxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of long alkyl chains, which influence its physical and chemical properties .
Propriétés
Formule moléculaire |
C34H54Br2O2 |
|---|---|
Poids moléculaire |
654.6 g/mol |
Nom IUPAC |
2,7-dibromo-3,6-didodecoxynaphthalene |
InChI |
InChI=1S/C34H54Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-37-33-27-30-28-34(32(36)26-29(30)25-31(33)35)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
Clé InChI |
XZFOPFBGMIZWMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC2=CC(=C(C=C2C=C1Br)Br)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14121826.png)
![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121833.png)



![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14121863.png)
![3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14121868.png)
![7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B14121881.png)
![1-(2-bromophenyl)-6-fluoro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14121888.png)
![2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide](/img/structure/B14121918.png)
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14121926.png)
![N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121927.png)
![1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine](/img/structure/B14121928.png)
